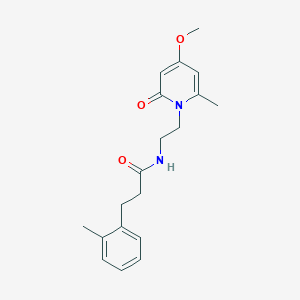

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-14-6-4-5-7-16(14)8-9-18(22)20-10-11-21-15(2)12-17(24-3)13-19(21)23/h4-7,12-13H,8-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFITPPSXRNEFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCCN2C(=CC(=CC2=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions starting from readily available starting materials. One common route includes:

Step 1: : Formation of the pyridine intermediate through a condensation reaction involving 4-methoxyacetophenone and acetic anhydride under acidic conditions.

Step 2: : Functionalization of the pyridine ring by introducing the ethyl chain via alkylation using bromoethane in the presence of a strong base like sodium hydride.

Step 3: : Coupling the pyridine derivative with o-tolylacetic acid through amidation, using coupling agents such as carbodiimides to form the final propanamide structure.

Industrial Production Methods

Large-scale industrial production might employ similar synthetic strategies but would require optimization for cost-efficiency, yield, and purity. Techniques like flow chemistry, continuous reactors, and advanced catalytic systems could be used to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: : Mild oxidizing agents might affect the methoxy or methyl groups, leading to hydroxylated products.

Reduction: : Reduction of the oxo group can yield the corresponding alcohol.

Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Typical reagents include potassium permanganate or chromic acid for oxidation, lithium aluminum hydride for reduction, and reagents like halogens or organometallics for substitution reactions. Reaction conditions would vary based on desired products but generally involve controlled temperatures and inert atmospheres.

Major Products

The primary products from these reactions would be:

Hydroxylated derivatives from oxidation.

Alcohols from reduction.

Various substituted aromatic compounds from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for synthesizing more complex molecules or as an intermediate in organic synthesis.

Biology

Potential biological applications include its use as a ligand in studying receptor-ligand interactions due to its unique structure.

Medicine

In medicine, it might be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with similar structures.

Industry

Industrial applications might involve its use in the development of novel materials or as a precursor in manufacturing specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide exerts its effects would depend on its specific application. For instance, in a biological context, it could interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. The pathways involved would vary accordingly but might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyridinone vs. Quinolinone Derivatives

- Target Compound: The pyridinone ring (4-methoxy-6-methyl-2-oxopyridin) provides a planar aromatic system with electron-donating methoxy and methyl groups, enhancing stability and modulating electronic properties .

- N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (): These compounds replace the pyridinone with a quinolinone ring, which introduces a fused benzene ring. This increases molecular weight (e.g., 9a: ~311 g/mol) and may enhance π-π stacking interactions in biological systems. Substituents on the amide nitrogen (e.g., propyl, benzyl) further influence lipophilicity and bioavailability .

Coumarin and Pyrimidine Derivatives

- N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (): This compound incorporates a coumarin scaffold (chromen-2-one) and a 2-chloropyridinyl group. Reported properties include a density of 1.4 g/cm³ and a boiling point of 628.5°C .

- N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (): The dihydropyrimidinone core here offers hydrogen-bonding sites (N–H and O–H groups), as evidenced by its crystal structure, which forms intermolecular N–H⋯O and O–H⋯N bonds. This contrasts with the target compound’s methoxy and methyl substituents, which may reduce hydrogen-bonding capacity .

Substituent Effects on the Amide Nitrogen

- Synthesis via DCC-mediated coupling highlights a common method for amide bond formation .

Physicochemical and Structural Properties

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structure, which includes a pyridine derivative and a benzamide moiety, enhances its biological activity through specific interactions with molecular targets.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Features:

- Pyridine Derivative: The presence of a methoxy and methyl group on the pyridine ring contributes to its chemical properties.

- Benzamide Moiety: This portion of the molecule is crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2. This enzyme is pivotal in gene silencing via histone protein methylation. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, thus making it a candidate for cancer therapeutics .

Anticancer Properties

-

Inhibition of EZH2:

- The compound exhibits competitive inhibition by binding to the active site of EZH2, preventing it from catalyzing histone methylation.

- This inhibition has been linked to the reactivation of tumor suppressor genes, which could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

-

Case Studies:

- In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including breast and prostate cancer models. The IC50 values indicate potent activity, often in the low micromolar range.

Other Biological Activities

While the primary focus has been on its anticancer properties, preliminary studies suggest potential antibacterial and antifungal activities. The compound's structural features may allow it to interact with bacterial enzymes or fungal cell membranes, although further studies are needed to confirm these effects.

Research Findings

A summary of key findings from recent research includes:

Q & A

Q. What are the critical steps and conditions for synthesizing N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(o-tolyl)propanamide with high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Amide bond formation between pyridinone derivatives and substituted propanamide precursors under controlled conditions (e.g., DMF or THF as solvents, 60–80°C, 12–24 hours). Temperature optimization is critical to avoid side reactions like hydrolysis of the oxopyridinone ring .

- Protection/deprotection strategies for reactive groups (e.g., methoxy or methyl groups) to ensure regioselectivity. For example, tert-butyldimethylsilyl (TBS) protection may stabilize intermediates during coupling reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- 1H-NMR identifies proton environments: the methyl group on the pyridinone ring (δ 2.1–2.3 ppm), methoxy protons (δ 3.7–3.9 ppm), and o-tolyl aromatic protons (δ 6.8–7.2 ppm). NOESY experiments confirm spatial proximity between the ethyl spacer and o-tolyl group .

- 13C-NMR verifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the pyridinone core .

- High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 385.1784) and fragments to validate the connectivity of substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace o-tolyl with p-fluorophenyl or furan-2-yl) to assess electronic and steric effects on target binding. For example, shows that replacing thiophene with furan alters electronic properties without losing activity .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) or cell-based models (e.g., anti-inflammatory IL-6 suppression). IC50 values and selectivity indices are compared to establish SAR trends .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., COX-2 or β-secretase). Focus on hydrogen bonding with the pyridinone carbonyl and hydrophobic interactions with the o-tolyl group .

Q. How should researchers address contradictory data in biological activity reports (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Orthogonal Assays : Validate anti-inflammatory activity (e.g., TNF-α ELISA) alongside cytotoxicity screens (MTT assay) in multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293). Contradictions may arise from cell-specific metabolic activation or off-target effects .

- Metabolite Profiling : Use LC-MS to identify active metabolites. For instance, hydrolysis of the amide bond (observed in under acidic conditions) may generate cytotoxic fragments .

- Dose-Response Analysis : Establish a therapeutic index (TI) by comparing EC50 (anti-inflammatory) and LC50 (cytotoxicity). A TI >10 suggests clinically relevant selectivity .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with novel biological targets?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated derivatives of the compound to isolate binding proteins from cell lysates. Mass spectrometry identifies co-purified proteins (e.g., kinases or transcription factors) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between the compound and purified targets (e.g., recombinant enzymes). A response unit (RU) >50 indicates significant interaction .

- Gene Knockdown : Apply siRNA targeting hypothesized pathways (e.g., NF-κB or MAPK). Rescue experiments (overexpression of target proteins) confirm mechanistic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.